Thalidomide 4'-ether-PEG2-azide is a specialized compound used primarily in the field of medicinal chemistry and drug development. It is characterized by the presence of a thalidomide moiety linked to a polyethylene glycol (PEG) chain and an azide functional group. This compound serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.
Thalidomide 4'-ether-PEG2-azide is classified as a small molecule and falls under the category of E3 ubiquitin ligase ligands. Its structural components include:
The synthesis of Thalidomide 4'-ether-PEG2-azide typically involves the following steps:
The molecular formula of Thalidomide 4'-ether-PEG2-azide is with a molecular weight of approximately 431.41 g/mol. The compound appears as an off-white solid and is soluble in polar organic solvents such as ethyl acetate, tetrahydrofuran, and dimethylformamide, but poorly soluble in diethyl ether and water .
Thalidomide 4'-ether-PEG2-azide participates in several key chemical reactions:
The mechanism of action for Thalidomide 4'-ether-PEG2-azide primarily revolves around its role in PROTAC technology:
The key physical and chemical properties of Thalidomide 4'-ether-PEG2-azide include:
Thalidomide 4'-ether-PEG2-azide has several important applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4